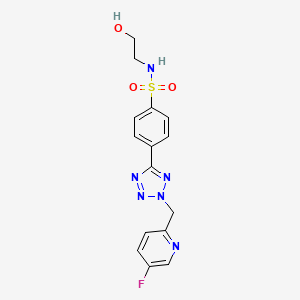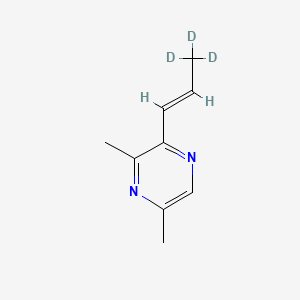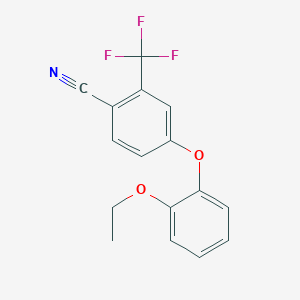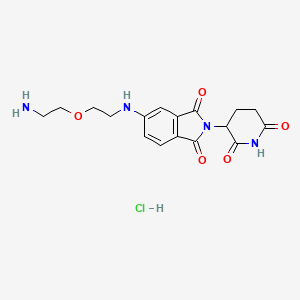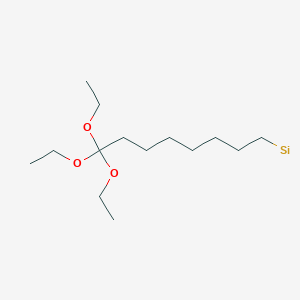
CID 53400598
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxyoctylsilane is an organosilicon compound with the chemical formula C14H32O3Si . It is a colorless to yellowish liquid that is soluble in various organic solvents but reacts with water . This compound is known for its use in creating hydrophobic coatings due to its ability to form self-assembled monolayers with low surface energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxyoctylsilane can be synthesized through the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper (Cu0) nanoparticles in a fixed-bed reactor . The reaction conditions involve pretreating the CuCl/Si mixture in a nitrogen stream at temperatures ranging from 260°C to 500°C. The formation of triethoxyoctylsilane is favored at lower pretreatment temperatures (240°C to 300°C), while higher temperatures favor the formation of tetraethoxysilane .
Industrial Production Methods
In industrial settings, triethoxyoctylsilane is produced using similar catalytic processes, often involving continuous flow reactors to ensure consistent product quality and yield. The use of copper-based catalysts is common due to their high activity and selectivity for the desired product .
Chemical Reactions Analysis
Types of Reactions
Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Reduction: Can act as a reducing agent in the presence of metal catalysts.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Reduction: Requires metal catalysts such as cobalt(II) chloride or copper.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Reduction: Yields reduced organic compounds depending on the substrate.
Scientific Research Applications
Triethoxyoctylsilane has a wide range of applications in scientific research:
Chemistry: Used to create hydrophobic coatings on various substrates, including metals and glass.
Biology: Employed in the modification of surfaces to study cell adhesion and growth.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Mechanism of Action
The primary mechanism by which triethoxyoctylsilane exerts its effects is through the formation of self-assembled monolayers on surfaces. The ethoxy groups react with hydroxyl groups on the substrate, forming strong siloxane bonds. The octyl group provides hydrophobicity, resulting in a surface with low energy and high water contact angles .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxyoctadecylsilane
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Trimethoxyoctylsilane
- Triethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to similar compounds, triethoxyoctylsilane is unique due to its balance of hydrophobicity and reactivity. The presence of three ethoxy groups allows for efficient bonding to substrates, while the octyl group provides significant hydrophobic properties. This makes it particularly effective for applications requiring durable, water-repellent coatings .
Properties
Molecular Formula |
C14H29O3Si |
|---|---|
Molecular Weight |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3H3 |
InChI Key |
YYNRBAQIPPNZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCCCC[Si])(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


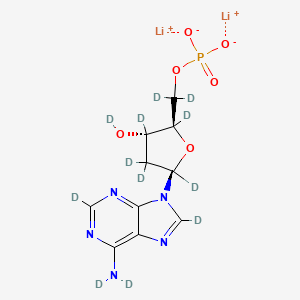
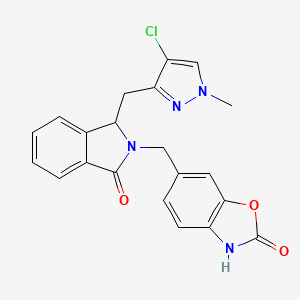
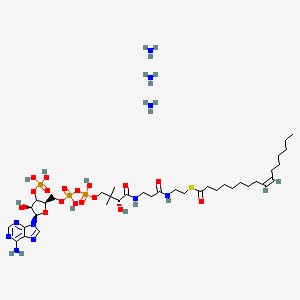
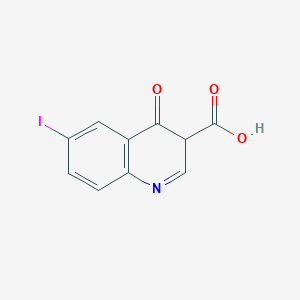
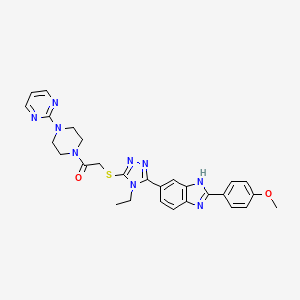
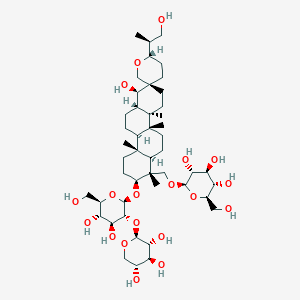
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
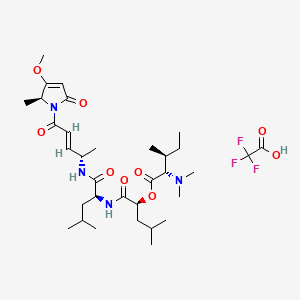
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
